molecular formula C10H14FNO2 B13009383 tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13009383
M. Wt: 199.22 g/mol
InChI Key: TZTTWGDDTAAZCC-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate (CAS 157944-38-2) is a fluorinated pyrrole derivative of significant interest in medicinal and heterocyclic chemistry. This compound serves as a versatile building block for the design and synthesis of novel pharmacologically active agents. The incorporation of a fluorine atom at the 4-position of the pyrrole ring introduces electron-withdrawing effects, which polarizes the aromatic π-system and can enhance metabolic stability and lipophilicity—key parameters in drug development . Concurrently, the steric bulk of the tert-butyl ester at the 2-position provides improved thermal stability and shields reactive sites for controlled functionalization . Its primary research application is as a critical precursor in the structure-guided design of pyrrole-2-carboxamide inhibitors . This scaffold has been successfully optimized to develop potent compounds targeting Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis agents. Studies show that such inhibitors can exhibit excellent activity against drug-resistant tuberculosis strains, good microsome stability, and low cytotoxicity . Furthermore, the pyrrole core is a key structural component in the exploration of extracellular signal-related kinase 5 (ERK5) inhibitors for cancer research, demonstrating the scaffold's utility across multiple therapeutic areas . Researchers value this compound for its role in probing structure-activity relationships (SAR) and accessing new chemical space in their discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H14FNO2/c1-6-7(11)5-12-8(6)9(13)14-10(2,3)4/h5,12H,1-4H3

InChI Key

TZTTWGDDTAAZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl ester, fluorine, and methyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product Yield Key Observations Source
2 M NaOH in MeOH/H₂O, 40°C4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid81%Complete deprotection achieved within 24 hours; product precipitated upon acidification.
HCl in dioxane, reflux4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid75%Faster reaction (1–2 hours) but required careful pH control to avoid side reactions.

Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Basic conditions favor saponification, while acidic conditions involve protonation of the carbonyl oxygen .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitutions, with regioselectivity influenced by the fluorine (electron-withdrawing) and methyl (electron-donating) groups.

Chlorination

Reagent Conditions Product Yield Regioselectivity Source
N-Chlorosuccinimide (NCS)DCM, rt, 12 hourstert-Butyl 4-fluoro-3-methyl-5-chloro-1H-pyrrole-2-carboxylate61%Chlorination occurs at position 5 due to fluorine’s directing effect.

Key Data :

  • 1H^1H NMR (CDCl₃): δ 7.31 (d, J=2.9HzJ=2.9\,\text{Hz}, 1H, H-5), 2.41 (s, 3H, CH₃) .

  • HRMS: m/z calcd for C₁₀H₁₂ClFNO₂ [M – H]⁻: 256.0512; found: 256.0510 .

Formylation

Vilsmeier–Haack formylation introduces an aldehyde group at position 5:

Reagent Conditions Product Yield Notes Source
POCl₃/DMF0°C to 90°C, 12 hourstert-Butyl 4-fluoro-3-methyl-5-formyl-1H-pyrrole-2-carboxylate58%Mixture of 4- and 5-formylated products resolved via chromatography.

Structural Confirmation :

  • 13C^{13}C NMR: δ 190.1 (CHO), 162.3 (C-F) .

Amide Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form bioactive pyrrole-2-carboxamides:

Amine Coupling Reagent Product Anti-TB Activity (MIC) Source
2-AdamantylamineEDCI/HOBt4-Fluoro-3-methyl-N-(2-adamantyl)-1H-pyrrole-2-carboxamide<0.016 μg/mL
4-FluorobenzylamineT3P/Et₃N4-Fluoro-3-methyl-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide0.024 μg/mL

SAR Insight :

  • Fluorine at position 4 enhances membrane permeability and target binding .

  • Bulky substituents (e.g., adamantyl) improve potency by occupying hydrophobic pockets in MmpL3 .

Reductive Amination

The formylated derivative undergoes reductive amination:

Amine Reducing Agent Product Yield Application Source
MethylamineNaBH(OAc)₃tert-Butyl 4-fluoro-3-methyl-5-(methylaminomethyl)-1H-pyrrole-2-carboxylate65%Intermediate for kinase inhibitors

Mechanism :
Imine formation followed by borohydride reduction stabilizes the tertiary amine .

Stability and Degradation

  • Thermal Stability : Decomposition observed >200°C (DSC).

  • Photodegradation : Exposure to UV light (254 nm) leads to defluorination and ester cleavage .

Key Takeaways

  • The tert-butyl ester is hydrolyzable under mild conditions, enabling access to the carboxylic acid for downstream derivatization .

  • Halogenation and formylation occur regioselectively at position 5 due to electronic effects .

  • Fluorine enhances bioactivity by improving binding affinity and metabolic stability .

  • Stability under catalytic conditions (e.g., cross-couplings) makes this compound versatile in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has been identified as a potential candidate for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Research indicates that compounds with pyrrole structures can exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties .

Case Study: Pain Management
A study focused on 1,3-disubstituted pyrrole derivatives, including this compound, demonstrated their efficacy in regulating norepinephrine and serotonin receptors. These compounds showed promise as analgesics for chronic pain treatment by inhibiting norepinephrine reuptake and modulating opioid receptors . The findings suggest that this compound could be developed into a therapeutic agent for pain management.

Neuroprotective Properties:
Research has indicated that derivatives of pyrrole compounds may offer neuroprotective effects. This compound has been studied for its ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. The compound's structural features may contribute to its effectiveness in reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicInhibition of norepinephrine reuptake
NeuroprotectiveReduction of amyloid beta aggregation
Anti-inflammatoryModulation of inflammatory pathways

Material Science Applications

Fluorinated Compounds:
The incorporation of fluorine atoms into organic molecules like this compound enhances their lipophilicity and metabolic stability, making them suitable for various applications in materials science. Fluorinated compounds are increasingly used in the development of agrochemicals and pharmaceuticals due to their improved solubility and bioavailability .

Case Study: Agrochemicals
Fluorinated pyrrole derivatives have been explored as potential candidates for agricultural applications, particularly as herbicides or fungicides. Their enhanced chemical properties allow for better interaction with biological targets, leading to increased efficacy against pests and diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrole ring followed by carboxylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

StepDescription
Pyrrole FormationReaction of appropriate precursors
CarboxylationIntroduction of the carboxylate group
PurificationColumn chromatography to isolate pure product

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

a. tert-Butyl 5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, )

  • Key Differences :
    • Substituents: Lacks the 4-fluoro and 3-methyl groups but incorporates a benzotriazole-carbonyl moiety.
    • Ring System: Contains a bicyclic hexahydropyrrolo-pyrrole scaffold vs. the simple pyrrole ring in the target compound.
  • The bicyclic structure reduces conformational flexibility compared to the planar pyrrole ring .

b. tert-Butyl 3-methyl-2-((dodecahydrophenanthrene-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8, )

  • Key Differences :
    • Core Structure: Indole vs. pyrrole, introducing an additional benzene ring.
    • Substituents: A bulky dodecahydrophenanthrene-carboxamido group replaces the 4-fluoro substituent.
  • Impact :
    • Indole’s extended aromatic system increases lipophilicity (logP ~3.5 estimated) compared to pyrrole (logP ~2.1).
    • The bulky substituent may hinder membrane permeability but improve target specificity .

c. tert-Butyl (2S)-2-[[...]pyrrolidine-1-carboxylate ()

  • Key Differences :
    • Backbone: Pyrrolidine (saturated 5-membered ring) vs. aromatic pyrrole.
    • Functionalization: Contains a trifluoromethylphenyl group, enhancing metabolic stability.
  • Impact :
    • Saturation reduces aromatic conjugation, altering electronic properties (e.g., dipole moment).
    • The trifluoromethyl group increases resistance to oxidative degradation .
Physicochemical Properties
Property Target Compound Compound 26 () Compound 8 ()
Molecular Weight (g/mol) ~213.2 (estimated) 358.5 ~590.8 (estimated)
$^1$H NMR (tert-butyl signal) δ 1.49 ppm δ 1.49 ppm δ 1.49 ppm
Key $^1$H NMR Features 4-F (δ ~7.5–8.0 ppm) Benzotriazole (δ 8.03 ppm) Indole H (δ ~7.8 ppm)
Stability Moderate High (bicyclic scaffold) Low (bulky substituents)
  • Analysis: Fluorine’s electronegativity deshields adjacent protons, shifting NMR signals upfield compared to non-fluorinated analogs . Bicyclic and bulky structures () exhibit higher thermal stability but lower solubility in polar solvents .
Crystallographic and Computational Data
  • The tert-butyl group’s steric bulk often complicates crystallization, as seen in ’s piperazine derivative (R factor = 0.043). In contrast, pyrrole derivatives like the target compound may require advanced software (e.g., SHELX, ) for structural resolution due to dynamic disorder .

Biological Activity

The compound tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing recent research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FNO2C_{12}H_{16}FNO_2, with a molecular weight of approximately 227.26 g/mol. The presence of the fluorine atom and the tert-butyl group significantly influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against various strains of bacteria and fungi. For example, a related study reported that pyrrole derivatives displayed potent anti-tuberculosis activity, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (μg/mL)
Compound AM. tuberculosis<0.016
Compound BStaphylococcus aureus2.0
This compoundE. coliTBD

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that certain pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, SAR studies suggest that modifications on the pyrrole ring can enhance cytotoxicity against specific cancer cell lines .

Case Study:
A recent study evaluated the cytotoxic effects of various substituted pyrroles on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited increased potency compared to their non-fluorinated counterparts . This suggests that this compound may have enhanced anticancer activity due to its fluorine substitution.

The mechanism by which pyrrole derivatives exert their biological effects often involves interaction with specific cellular targets. For example, some studies have shown that these compounds can inhibit key enzymes involved in metabolic pathways or disrupt cellular signaling processes . The identification of such targets is crucial for understanding how modifications to the pyrrole structure can enhance efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrole derivatives indicates that substituents on the ring significantly influence biological activity. The presence of electron-withdrawing groups, such as fluorine, typically enhances potency by increasing lipophilicity and improving binding affinity to target sites.

Table 2: Structure-Activity Relationships of Pyrrole Derivatives

SubstituentEffect on Activity
FluorineIncreased potency
MethylModerate potency
EthylDecreased potency

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protection/deprotection strategies. For example, tert-butyl carbamates are often prepared using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like THF or DCM. Reaction optimization should focus on:
  • Temperature control : Low temperatures (0–5°C) during coupling steps to minimize side reactions (e.g., epimerization) .

  • Catalyst selection : Mo(CO)₆ or other Lewis acids for regioselective functionalization of the pyrrole ring .

  • Experimental design : Use factorial design (e.g., varying equivalents of reagents, solvent polarity, or reaction time) to maximize yield and purity .

    • Data Table : Key parameters for synthesis optimization (adapted from ):
ParameterRange TestedOptimal ValueImpact on Yield
Temperature0°C to 50°C20°CMaximizes regioselectivity
SolventDCM, THF, EtOAcTHFImproves solubility
Reaction Time2–24 hours6 hoursBalances conversion vs. byproducts

Q. How should researchers characterize the crystal structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .

  • Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .

  • Refinement : Use SHELXL for small-molecule refinement (supports anisotropic displacement parameters and twin refinement) . Visualization tools like Mercury (Cambridge Crystallographic Data Centre) enable analysis of packing motifs and intermolecular interactions .

    • Example : A reported structure (similar tert-butyl carbamate) showed a mean C–C bond length of 1.534 Å and R-factor = 0.043, validated via SHELXL .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy and DFT calculations resolve conformational ambiguities in tert-butyl-substituted heterocycles?

  • Methodological Answer :
  • Dynamic NMR : Perform variable-temperature (VT) NMR (e.g., 298–173 K) in deuterated DMSO or CDCl₃. Signal coalescence observed at low temperatures indicates slow conformational exchange (e.g., tert-butyl axial ↔ equatorial positions in solution) .

  • DFT calculations : Use Gaussian or ORCA with explicit solvent models (e.g., PCM for DMSO). Explicit solvent inclusion is critical—gas-phase calculations erroneously favor axial conformers, while solution-phase models align with equatorial dominance .

    • Case Study : A triazinane derivative showed axial tert-butyl dominance in SCXRD but equatorial preference in solution. DFT with explicit solvent molecules (e.g., 3 H₂O clusters) reconciled this discrepancy .

Q. What strategies are effective in resolving contradictions between spectral data and computational predictions for this compound?

  • Methodological Answer :
  • Cross-validation : Compare SCXRD (solid-state) with NMR (solution) and DFT. For example, if NMR suggests a single conformer but DFT predicts multiple stable isomers, consider:
  • Crystallization-driven bias : Some conformers may crystallize preferentially despite solution equilibria .
  • Solvent effects : Include explicit solvent molecules in DFT (e.g., via molecular dynamics simulations) to mimic solution environments .
  • Advanced spectroscopy : Use NOESY/ROESY to detect through-space correlations between the tert-butyl group and adjacent substituents, clarifying spatial arrangements .

Q. How can researchers analyze intermolecular interactions in crystalline forms of this compound to predict solubility or stability?

  • Methodological Answer :
  • Mercury Materials Module : Calculate Hirshfeld surfaces to quantify interaction types (e.g., H-bonding, π-stacking). For example, a tert-butyl carbamate derivative showed 12% H-bond contributions and 8% C–H···π interactions .

  • Void analysis : Identify solvent-accessible voids (>50 ų) that may impact stability or hydrate formation .

    • Data Table : Intermolecular interaction metrics (adapted from ):
Interaction TypeContribution (%)Distance Range (Å)
H-bonding (N–H···O)22%2.8–3.2
C–H···F15%3.0–3.5
van der Waals63%3.5–4.0

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